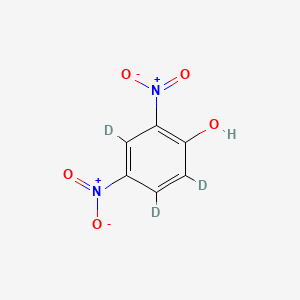

2,4-Dinitrophénol-d3

Vue d'ensemble

Description

2,4-Dinitrophenol-d3: is a deuterated derivative of 2,4-dinitrophenol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) and mass spectrometry as an internal standard . It shares similar chemical properties with 2,4-dinitrophenol, which is known for its role as a metabolic uncoupler and its historical use in weight loss treatments .

Applications De Recherche Scientifique

2,4-Dinitrophenol-d3 is widely used in scientific research due to its unique properties:

Nuclear Magnetic Resonance (NMR): As an internal standard for calibrating chemical shifts.

Mass Spectrometry: As a reference compound for accurate mass determination.

Biochemical Studies: Investigating metabolic pathways and enzyme activities.

Pharmacokinetics: Studying the distribution and metabolism of drugs

Mécanisme D'action

Target of Action

The primary target of 2,4-Dinitrophenol-d3 is the mitochondrial membrane . More specifically, it acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . It disrupts the proton gradient across the mitochondrial membrane, which is crucial for the cell’s production of most of its ATP chemical energy .

Mode of Action

2,4-Dinitrophenol-d3 interacts with its target, the mitochondrial membrane, by dissipating the proton gradient across it . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dinitrophenol-d3 is oxidative phosphorylation . By uncoupling oxidative phosphorylation, 2,4-Dinitrophenol-d3 prevents the efficient production of ATP, leading to a rapid loss of ATP as heat . This action can significantly affect cellular metabolism and energy production .

Pharmacokinetics

Information about the pharmacokinetics of 2,4-Dinitrophenol-d3 in humans is limited . It is known that 2,4-dinitrophenol-d3 exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . After administration, distribution of 2,4-Dinitrophenol-d3 to tissues is limited . The compound is metabolized via nitro reduction .

Result of Action

The action of 2,4-Dinitrophenol-d3 results in a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can cause a general disturbance of cell metabolism, resulting in a need for cells to consume excessive amounts of oxygen to synthesize the essential adenine nucleotide required for cell survival .

Action Environment

The action, efficacy, and stability of 2,4-Dinitrophenol-d3 can be influenced by various environmental factors. It’s important to note that the compound’s action can be dangerous, leading to severe toxicities, and it has been banned for human use in many countries due to its risk of death and toxic side effects .

Safety and Hazards

Orientations Futures

New approaches in drug development are needed to address the growing epidemic of obesity. 2,4-Dinitrophenol is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned due to severe toxicities . By enhancing our understanding of the PK–PD relationship, we can develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .

Analyse Biochimique

Biochemical Properties

2,4-Dinitrophenol-d3 plays a significant role in biochemical reactions. It acts as a proton carrier, transporting protons across the mitochondrial membrane . This action disrupts the normal proton gradient essential for ATP synthesis, leading to a rapid loss of ATP and an increase in metabolic rate . The compound interacts with various enzymes and proteins, including adenine nucleotide translocase (ANT) and mitochondrial uncoupling proteins (UCP1-UCP3), enhancing the protonophoric action of 2,4-Dinitrophenol-d3 .

Cellular Effects

The effects of 2,4-Dinitrophenol-d3 on cells are profound. It influences cell function by disrupting ATP production, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound causes dose-dependent mitochondrial uncoupling, leading to uncontrolled hyperthermia in case of overdose .

Molecular Mechanism

The molecular mechanism of 2,4-Dinitrophenol-d3 involves its ability to carry and release protons as it freely diffuses through the mitochondrial membrane . This action uncouples oxidative phosphorylation, causing cells to catabolize more stores of carbohydrates and fats . The compound also binds to ANT1, with arginine 79 of ANT1 being crucial for the DNP-mediated increase of membrane conductance .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,4-Dinitrophenol-d3 can change. In laboratory settings, it has been observed that the compound shows attenuation impact on oxidative stress depending on both dose and time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

In animal models, the effects of 2,4-Dinitrophenol-d3 vary with different dosages. Studies have shown that the compound delays disease onset and improves motor coordination and muscle contractile function in hSOD1G93A mice, a model for Amyotrophic Lateral Sclerosis, when administered at doses of 0.5 or 1.0 mg/kg .

Metabolic Pathways

2,4-Dinitrophenol-d3 is involved in the metabolic pathway of oxidative phosphorylation. It disrupts this pathway by carrying protons across the mitochondrial membrane, thereby uncoupling the process and leading to a rapid loss of ATP .

Transport and Distribution

2,4-Dinitrophenol-d3 is transported across the mitochondrial membrane where it carries and releases protons

Subcellular Localization

The subcellular localization of 2,4-Dinitrophenol-d3 is primarily in the mitochondria, where it carries and releases protons across the mitochondrial membrane . This action disrupts the normal proton gradient, leading to a rapid loss of ATP and an increase in metabolic rate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The preparation of 2,4-dinitrophenol-d3 typically involves the nitration of phenol-d3. The process can be summarized as follows:

Nitration of Phenol-d3: Phenol-d3 is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce nitro groups at the 2 and 4 positions of the aromatic ring.

Industrial Production Methods:

Industrial production of 2,4-dinitrophenol-d3 follows similar steps but on a larger scale. The process involves:

Hydrolysis: Adding water to a hydrolysis kettle and heating to 60°C.

Addition of 2,4-Dinitrochlorobenzene: Molten 2,4-dinitrochlorobenzene is added and heated to 90°C.

Sodium Hydroxide Solution: Gradually adding a 30% sodium hydroxide solution while maintaining the temperature at 102-104°C.

Crystallization: Cooling the mixture, filtering the precipitated sodium salt, dissolving it in water, and acidifying to precipitate 2,4-dinitrophenol-d3 crystals.

Analyse Des Réactions Chimiques

Types of Reactions:

2,4-Dinitrophenol-d3 undergoes various chemical reactions, including:

Reduction: It can be reduced to 2,4-diaminophenol-d3 using reducing agents like sodium dithionite.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Oxidation: It can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Sodium dithionite in an aqueous medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2,4-Diaminophenol-d3.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Quinones and other oxidized derivatives.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: The non-deuterated version, known for its metabolic uncoupling properties.

2,6-Dinitrophenol: Another isomer with similar properties but different reactivity.

4-Nitrophenol: A mono-nitrated phenol with different chemical behavior

Uniqueness:

2,4-Dinitrophenol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR and mass spectrometry for precise measurements and as an internal standard .

Propriétés

IUPAC Name |

2,3,5-trideuterio-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBJCMHMOXMLKC-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745652 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-77-0 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.